4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine
Brand Name: Vulcanchem
CAS No.: 805316-72-7
VCID: VC2469692
InChI: InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
SMILES: CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
Molecular Formula: C7H6Cl2N4
Molecular Weight: 217.05 g/mol

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

CAS No.: 805316-72-7

Cat. No.: VC2469692

Molecular Formula: C7H6Cl2N4

Molecular Weight: 217.05 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine - 805316-72-7

Specification

CAS No. 805316-72-7
Molecular Formula C7H6Cl2N4
Molecular Weight 217.05 g/mol
IUPAC Name 4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine
Standard InChI InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
Standard InChI Key FSUVFALYBDURBY-UHFFFAOYSA-N
SMILES CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
Canonical SMILES CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is a derivative of the imidazopyridine class, featuring a fused ring system with multiple heteroatoms. The molecular structure comprises an imidazole ring fused with a pyridine ring, with specific substitutions that define its chemical identity. The compound is characterized by the following fundamental chemical parameters:

ParameterValue
CAS Number805316-72-7
Molecular FormulaC₇H₆Cl₂N₄
Molecular Weight217.05 g/mol
IUPAC Name4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine

The compound features several important functional groups: two chlorine atoms providing halogenation, a methyl group attached to nitrogen, and an amino group, all contributing to its chemical reactivity and potential biological interactions.

Chemical Identifiers and Structural Representation

For systematic identification in chemical databases and literature, this compound is associated with several standardized chemical identifiers that precisely define its molecular structure:

Identifier TypeValue
InChIInChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
InChIKeyFSUVFALYBDURBY-UHFFFAOYSA-N
SMILESCN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
Canonical SMILESCN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
PubChem Compound ID21083920

These identifiers enable unambiguous identification of the compound across different chemical databases and are essential for information retrieval in scientific research.

Physical and Chemical Properties

Structural Attributes

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine possesses unique structural features that influence its chemical behavior. The presence of an amino group at the 7-position distinguishes it from its parent compound, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. This amino group introduces increased polarity and potential for hydrogen bonding, significantly altering the compound's reactivity and solubility characteristics.

The imidazopyridine core provides a planar, aromatic framework with electron-rich nitrogen atoms that can participate in various chemical interactions. The two chlorine atoms at positions 4 and 6 introduce electron-withdrawing effects and potential sites for nucleophilic substitution reactions, making this compound valuable for synthetic modifications .

Comparative Analysis with Related Compounds

The relationship between 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine (CAS: 805316-72-7) and its parent compound 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5) provides insight into structure-property relationships in this class of compounds. The following table highlights the key differences:

Property4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
CAS Number805316-72-7887147-19-5
Molecular FormulaC₇H₆Cl₂N₄C₇H₅Cl₂N₃
Molecular Weight217.05 g/mol202.04 g/mol
Distinctive FeatureContains 7-amino groupLacks 7-amino group
Hydrogen Bond DonorsPresent (NH₂ group)0

The amino group in 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine increases its molecular weight by approximately 15 g/mol compared to the parent compound and introduces hydrogen bond donor capabilities, which significantly affects its solubility and potential for intermolecular interactions .

Synthetic Pathways and Chemical Transformations

Chemical Reactivity

The chemical reactivity of 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is dictated by its structural features:

  • The amino group at position 7 provides a nucleophilic site that can participate in various transformations including acylation, alkylation, and coupling reactions.

  • The two chlorine atoms at positions 4 and 6 are potential sites for nucleophilic aromatic substitution reactions, allowing for further structural modifications.

  • The imidazopyridine core contributes to the compound's ability to engage in π-π stacking interactions with other aromatic systems, potentially important for molecular recognition.

These reactive features make 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine a versatile building block for the synthesis of more complex structures with potential applications in medicinal chemistry .

Applications and Research Significance

Chemical Research Value

Beyond potential biological applications, 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine holds value as a synthetic intermediate in chemical research. The compound's structure provides multiple handles for derivatization, enabling the creation of diverse chemical libraries for structure-activity relationship studies. The presence of the 7-amino group, in particular, offers opportunities for further functionalization through various coupling reactions, potentially leading to compounds with enhanced properties or novel activities .

SupplierStatusPackage Sizes Previously Available
BiosynthDiscontinued500mg, 1g
VulcanChemLimited availabilityFor research use only

This discontinuation may reflect manufacturing challenges, limited demand, or strategic decisions by suppliers, and could impact research activities requiring this specific compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator